N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride
Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide dihydrochloride is a chiral small molecule characterized by a 5,6,7,8-tetrahydroquinoxaline carboxamide core linked to a (1R,2R)-configured aminoindenyl group. Its molecular formula is C₁₈H₂₀Cl₂N₄O, with a molecular weight of 379.29 g/mol . The compound is cataloged under CAS EN300-26863337 and is listed in building block databases, indicating its utility in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O.2ClH/c19-17-12-6-2-1-5-11(12)9-15(17)22-18(23)16-10-20-13-7-3-4-8-14(13)21-16;;/h1-2,5-6,10,15,17H,3-4,7-9,19H2,(H,22,23);2*1H/t15-,17-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVSHKXGFITZEK-FXKISCCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)C(=O)NC3CC4=CC=CC=C4C3N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NC(=CN=C2C1)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈Cl₂N₄O
- Molecular Weight : 367.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has shown potential in modulating enzyme activity and receptor interactions:
- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Enzyme Inhibition : Preliminary studies suggest that it can inhibit enzymes related to cancer cell proliferation.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : In a study evaluating the antiproliferative effects on human colon cancer cells (HT-29), compounds similar to N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline demonstrated over 30% inhibition at concentrations of 10 μM after 48 hours . This suggests that the compound may have a similar capacity for inhibiting tumor cell growth.
2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties:
- Mechanism of Neuroprotection : It may exert protective effects against neurodegenerative conditions by modulating pathways associated with oxidative stress and inflammation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives related to this compound. Key findings include:
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares core motifs with several analogs:
- Aminoindenyl Group: The (1R,2R)-configured aminoindenyl group is structurally analogous to the cis-(1S,2R)-amino-2-indanol scaffold in aggrecanase inhibitors (e.g., compound 11 in ), which enhances selectivity for enzyme binding .
- Tetrahydroquinoxaline vs. Tetrahydroisoquinoline: Unlike compounds 4–7 in , which feature a 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide core, the target compound utilizes a 5,6,7,8-tetrahydroquinoxaline system. The quinoxaline moiety’s nitrogen atoms may influence electronic properties and hydrogen-bonding interactions .
- Substituent Variability: Analogs in incorporate halogenated aryl groups (e.g., 3-fluorophenyl, 3-chlorophenyl) on a piperidine ring, which could modulate lipophilicity and target affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
